

Sgc-brdviii-NC solubility and preparation for experiments

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Compound of Interest

Compound Name: Sgc-brdviii-NC

Cat. No.: B15571376

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Application Notes and Protocols: SGC-BRDVIII-NC

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of **SGC-BRDVIII-NC**, an inactive analog and negative control for the potent and selective SWI/SNF bromodomain inhibitor, SGC-SMARCA-BRDVIII. Proper use of this negative control is crucial for validating the on-target effects of its active counterpart in cellular and biochemical assays.

Physicochemical and Solubility Data

SGC-BRDVIII-NC is a white to beige powder. It is essential to understand its solubility and stability for accurate and reproducible experimental results.

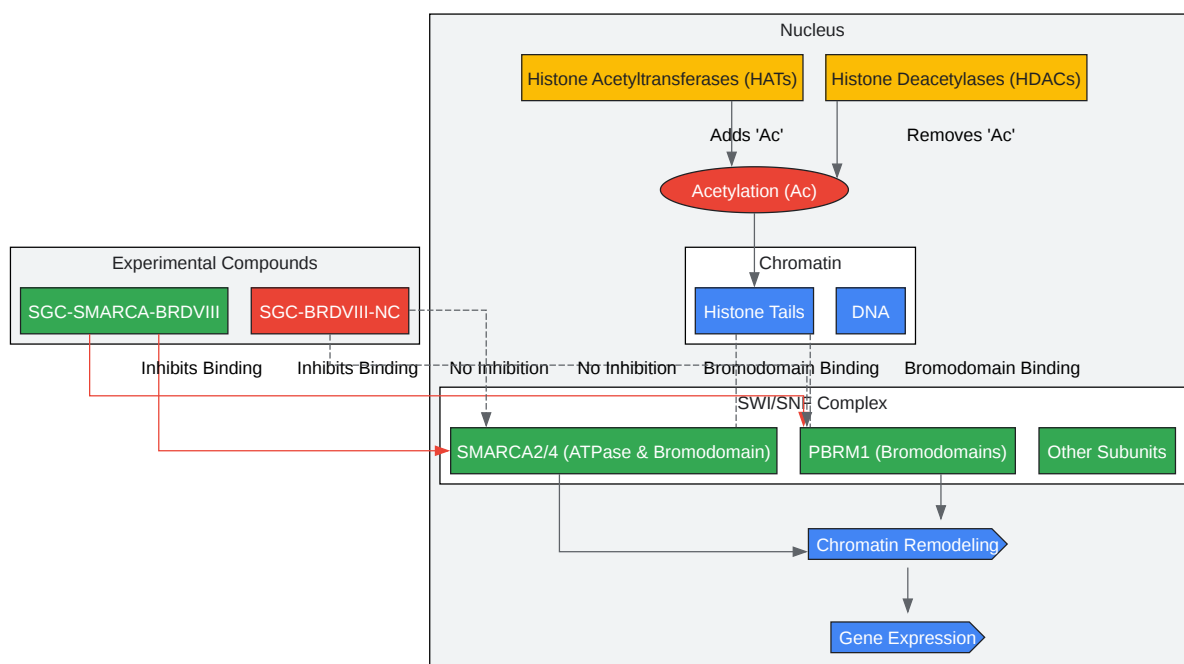
Property	Value	Reference(s)
Molecular Formula	C ₂₀ H ₂₇ N ₅ O ₃	
Molecular Weight	385.46 g/mol	
CAS Number	2650530-02-0	
Purity	≥98% (HPLC)	
Appearance	White to beige powder	
Solubility in DMSO	2 mg/mL (clear solution, may require warming)	
Storage (Powder)	2-8°C	
Storage (in DMSO)	Store at -20°C in aliquots to avoid freeze-thaw cycles.	

Introduction to SGC-BRDVIII-NC's Role in Research

SGC-BRDVIII-NC is specifically designed as a negative control for SGC-SMARCA-BRDVIII, a potent inhibitor of the bromodomains of SMARCA2, SMARCA4, and PB1(5), which are components of the SWI/SNF chromatin remodeling complex. Due to a critical methylation of a hydroxy group, **SGC-BRDVIII-NC** is rendered inactive as it cannot bind to the acetyl-lysine (Kac) binding pocket of the bromodomain. Its use in parallel with the active probe allows researchers to differentiate between specific, on-target effects of bromodomain inhibition and non-specific or off-target cellular responses. It has demonstrated no cellular activity in assays where the active probe shows significant effects, such as in adipogenesis cell differentiation assays.

Signaling Pathway Context

The SWI/SNF (Switch/Sucrose Non-Fermentable) complex is an ATP-dependent chromatin remodeling complex that plays a crucial role in regulating gene expression by altering the structure of chromatin. The bromodomains within the SMARCA2/4 and PBRM1 subunits of this complex are "readers" of epigenetic marks, specifically binding to acetylated lysine residues on histone tails. By inhibiting these bromodomains, SGC-SMARCA-BRDVIII can modulate the activity of the SWI/SNF complex and the expression of target genes.



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Caption: SWI/SNF complex interaction with acetylated histones and inhibition by SGC-SMARCA-BRDVIII.

Experimental Protocols

Preparation of Stock Solutions

It is recommended to prepare a concentrated stock solution in DMSO.

Materials:

- **SGC-BRDVIII-NC** powder
- Anhydrous/molecular sieve-dried DMSO
- Sterile microcentrifuge tubes or vials

Protocol:

- Equilibrate the **SGC-BRDVIII-NC** vial to room temperature before opening to prevent moisture condensation.
- To prepare a 10 mM stock solution, add the appropriate volume of DMSO to the vial. For example, to 1 mg of **SGC-BRDVIII-NC** (MW: 385.46 g/mol), add 259.4 μ L of DMSO.
- Vortex thoroughly to ensure complete dissolution. Gentle warming may be required to achieve a clear solution.
- Aliquot the stock solution into smaller volumes in sterile tubes to minimize freeze-thaw cycles.
- Store the aliquots at -20°C.

Protocol for Use in Cell-Based Assays

SGC-BRDVIII-NC should be used in parallel with its active counterpart, SGC-SMARCA-BRDVIII, at the same final concentration.

Materials:

- 10 mM stock solution of **SGC-BRDVIII-NC** in DMSO
- 10 mM stock solution of SGC-SMARCA-BRDVIII in DMSO

- Vehicle control (DMSO)
- Cell culture medium appropriate for the cell line being used
- Cultured cells

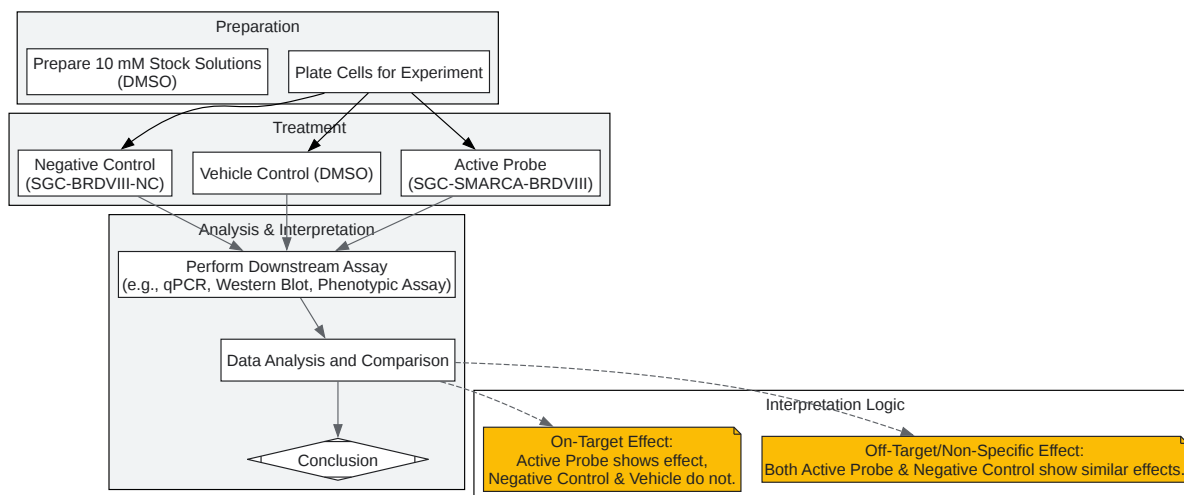
Protocol:

- Thaw an aliquot of the 10 mM **SGC-BRDVIII-NC** stock solution and the active probe at room temperature.
- Prepare intermediate dilutions of the stock solutions in cell culture medium. It is crucial to ensure that the final concentration of DMSO in the cell culture medium is consistent across all conditions (vehicle, active probe, and negative control) and is typically kept below 0.1% to avoid solvent-induced toxicity.
- For example, to achieve a final concentration of 1 μ M, a 1:10,000 dilution of the 10 mM stock is required. This can be done in a two-step serial dilution.
- Add the final dilutions of the vehicle, SGC-SMARCA-BRDVIII, and **SGC-BRDVIII-NC** to their respective wells containing the cultured cells.
- Incubate the cells for the desired experimental duration.
- Proceed with the downstream analysis (e.g., cell viability assays, gene expression analysis, or phenotypic assays).

A recommended concentration for use in cell-based assays is up to 10 μ M.

Experimental Workflow for a Chemical Probe and its Negative Control

The following diagram illustrates a typical workflow for utilizing a chemical probe and its corresponding negative control to validate a biological hypothesis.



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Caption: General experimental workflow for using a chemical probe and its negative control.

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